molecular formula C21H23NO4 B1451280 L-Leucine-d3-N-FMOC (methyl-d3) CAS No. 538372-74-6

L-Leucine-d3-N-FMOC (methyl-d3)

Cat. No.: B1451280
CAS No.: 538372-74-6
M. Wt: 356.4 g/mol
InChI Key: CBPJQFCAFFNICX-FIBGUPNXSA-N
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Description

L-Leucine-d3-N-FMOC (methyl-d3) is a variant of the amino acid Leucine . It is also known by the synonyms FMOC-L-leucine and FMOC-L-Leu-OH . The isotopic enrichment of this compound is 99 atom % D . It has a molecular weight of 356.44 . This compound is used as a protected amino acid to synthesize isotope-labeled peptides for MS-based protein quantitation .


Synthesis Analysis

L-Leucine-d3-N-FMOC (methyl-d3) is synthesized using isotope-labeled peptides for MS-based protein quantitation . It is a protected amino acid, which means it is used in peptide synthesis to prevent unwanted peptide bond formation .


Molecular Structure Analysis

The molecular formula of L-Leucine-d3-N-FMOC (methyl-d3) is CH3CH(CD3)CH2CH(NH-FMOC)COOH . This indicates that it is a complex organic compound with multiple functional groups.


Chemical Reactions Analysis

As a protected amino acid, L-Leucine-d3-N-FMOC (methyl-d3) is used in the synthesis of isotope-labeled peptides . The specific chemical reactions involved in this process are not detailed in the available sources.


Physical and Chemical Properties Analysis

L-Leucine-d3-N-FMOC (methyl-d3) has a molecular weight of 356.44 . It is stable if stored under recommended conditions .

Scientific Research Applications

Synthesis of Non-Proteinogenic Amino Acids

Researchers have developed synthetic strategies for preparing protected methyl esters of non-proteinogenic amino acids, utilizing the FMOC (9-fluorenylmethyloxycarbonyl) group for protection. This method involves the use of reductive amination and oxidation processes, with FMOC-protected amino acids as starting materials, demonstrating the versatility of FMOC-protected leucine derivatives in synthesizing complex amino acids (Temperini et al., 2020).

Peptide Synthesis and Modification

FMOC-L-Leucine has been identified as a distinctive PPARgamma ligand, showcasing unique receptor interaction modes and pharmacological properties. It is utilized in the synthesis of peptides that modulate PPARgamma activity, influencing insulin sensitivity and adipogenesis, indicating its potential in developing therapeutic agents (Rocchi et al., 2001).

Material Science and Nanotechnology

The FMOC group, when attached to amino acids like leucine, is used in the creation of self-assembling nanostructures. These materials are studied for their potential in biomedical applications, such as drug delivery systems and tissue engineering scaffolds. The ability of FMOC-protected amino acids to form hydrogels and nanostructures under physiological conditions is particularly noted (Das et al., 2008).

Characterization and Structural Analysis

Studies involving FMOC-L-Leucine derivatives contribute to our understanding of amino acid dynamics, molecular structures, and the effects of modifications on peptide behavior. Comparative dynamics of leucine methyl groups in FMOC-leucine have been analyzed, providing insights into the molecular behavior of protected amino acids and peptides (Vugmeyster et al., 2010).

Biocompatibility and Functionalization

Functionalization of biomaterials with FMOC-L-Leucine derivatives is explored to enhance biocompatibility and introduce bioactive functionalities. This approach is evident in the modification of cellulose whiskers with L-Leucine amino acid, showcasing the integration of biocompatible materials for various applications (Cateto & Ragauskas, 2011).

Safety and Hazards

L-Leucine-d3-N-FMOC (methyl-d3) is non-hazardous for transport . It should be stored at room temperature .

Biochemical Analysis

Biochemical Properties

L-Leucine-d3-N-FMOC (methyl-d3) plays a crucial role in biochemical reactions, particularly in peptide synthesis and protein modification. It interacts with various enzymes, proteins, and other biomolecules. One notable interaction is with the enzyme PPARγ, a ligand that can activate PPARγ in different ways, reducing osteoclast differentiation and serving as a therapeutic target in diabetes . The compound’s interactions with these biomolecules are essential for understanding its role in metabolic processes and therapeutic applications.

Cellular Effects

L-Leucine-d3-N-FMOC (methyl-d3) influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the differentiation of osteoclasts, which are cells responsible for bone resorption . By modulating these cellular processes, L-Leucine-d3-N-FMOC (methyl-d3) can impact overall cell function and contribute to the development of therapeutic strategies for metabolic disorders.

Molecular Mechanism

At the molecular level, L-Leucine-d3-N-FMOC (methyl-d3) exerts its effects through binding interactions with specific biomolecules. It acts as a ligand for PPARγ, influencing gene expression and enzyme activity . The compound’s ability to activate or inhibit enzymes and alter gene expression is central to its mechanism of action. These molecular interactions are critical for understanding how L-Leucine-d3-N-FMOC (methyl-d3) affects cellular and metabolic processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-Leucine-d3-N-FMOC (methyl-d3) can change over time. The compound is stable under recommended storage conditions, but its chemical purity should be re-analyzed after three years . Long-term studies have shown that the compound can maintain its activity and function over extended periods, making it a reliable tool for biochemical research.

Dosage Effects in Animal Models

The effects of L-Leucine-d3-N-FMOC (methyl-d3) vary with different dosages in animal models. At lower doses, the compound can effectively modulate metabolic pathways and cellular processes without causing adverse effects. At higher doses, there may be toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications .

Metabolic Pathways

L-Leucine-d3-N-FMOC (methyl-d3) is involved in several metabolic pathways, interacting with enzymes and cofactors essential for its function. It plays a role in the synthesis and modification of proteins, influencing metabolic flux and metabolite levels . Understanding these pathways is crucial for elucidating the compound’s role in cellular metabolism and its potential therapeutic applications.

Transport and Distribution

Within cells and tissues, L-Leucine-d3-N-FMOC (methyl-d3) is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its activity and function . The study of these transport mechanisms is vital for understanding how the compound exerts its effects within biological systems.

Subcellular Localization

L-Leucine-d3-N-FMOC (methyl-d3) is localized to specific subcellular compartments, where it exerts its activity. Targeting signals and post-translational modifications direct the compound to these compartments, affecting its function and interactions with other biomolecules . Understanding its subcellular localization is essential for elucidating its role in cellular processes and therapeutic applications.

Properties

IUPAC Name

5,5,5-trideuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylpentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBPJQFCAFFNICX-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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